9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine

Enzymology Substrate Specificity Parasitology

MeP-dR (CAS 16006-64-7) is an E. coli PNP-specific prodrug for GDEPT that kills both proliferating and quiescent tumor cells via RNA/protein synthesis inhibition-unlike conventional antimetabolites. • Selective cleavage by E. coli PNP (not human) releases membrane-permeant 6-methylpurine. • >100-fold bystander killing vs. 5-10× for HSV-TK/GCV. • Co-crystal structure (PDB 1PR2, 2.30 Å) enables enzyme engineering. Supplied with COA; HPLC purity ≥95%. For R&D only.

Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
CAS No. 16006-64-7
Cat. No. B096316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
CAS16006-64-7
Synonyms6-methylpurine 2'-deoxyriboside
Molecular FormulaC11H14N4O3
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
InChIInChI=1S/C11H14N4O3/c1-6-10-11(13-4-12-6)15(5-14-10)9-2-7(17)8(3-16)18-9/h4-5,7-9,16-17H,2-3H2,1H3
InChIKeySJXRKKYXNZWKDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine (CAS 16006-64-7): A Purine Nucleoside Prodrug for Suicide Gene Therapy and Enzyme Substrate Studies


9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine (also known as 6-methylpurine-2′-deoxyriboside) is a synthetic purine nucleoside analog characterized by a 6-methyl substitution on the purine base and a 2′-deoxyribose sugar moiety [1]. Its primary utility stems from its role as a prodrug that can be enzymatically converted to the cytotoxic base 6-methylpurine, a mechanism exploited in suicide gene therapy strategies and mycoplasma detection assays [2]. Unlike natural purine nucleosides, this compound is not efficiently cleaved by mammalian phosphorylases, conferring a degree of selectivity for bacterial or parasite-derived enzymes [3].

Why 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine Cannot Be Substituted by Generic Purine Nucleosides or Simple Analogs


The specific 6-methyl substitution and 2′-deoxyribose configuration of 9-(2-deoxy-beta-D-ribofuranosyl)-6-methylpurine confer a unique substrate specificity profile that is not shared by natural purine nucleosides (e.g., 2′-deoxyadenosine) or closely related analogs (e.g., 6-methylpurine riboside). Substitution with an unmodified purine base results in a >10-fold higher Michaelis constant for key deoxyribonucleosidase enzymes, while the riboside counterpart exhibits reduced enzymatic activation efficiency and altered toxicity profiles [1]. Furthermore, the compound's inability to serve as a substrate for human purine nucleoside phosphorylase is critical for its selective activation in bacterial enzyme-expressing cells, a property absent in many generic nucleoside analogs [2]. Direct procurement of this specific CAS registry ensures the required stereochemistry and substitution pattern are preserved for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine Relative to Key Comparators


10-Fold Lower Michaelis Constant (K_B) for Deoxyribosyl Transfer by Crithidia luciliae Deoxyribonucleosidase Compared to Unmodified Purine

In trans-N-deoxyribosylase assays using purine-2′-deoxyribonucleosidase from Crithidia luciliae, the target compound (6-methylpurine) exhibited a Michaelis constant for deoxyribosyl acceptor (K_B) of 351 ± 87 μM, approximately 10-fold lower than that of unmodified purine (K_B = 3.91 ± 0.8 mM), indicating markedly higher affinity for the enzyme's active site [1].

Enzymology Substrate Specificity Parasitology

Bystander Killing Efficacy: ≥100 Cells Killed per E. coli PNP-Expressing Cell with 6-Methylpurine-2′-deoxyriboside

In human melanoma cells engineered to express Escherichia coli purine nucleoside phosphorylase (E. coli PNP) under a tyrosinase promoter, treatment with the relatively nontoxic prodrug 6-methylpurine-2′-deoxyriboside resulted in bystander toxicity estimated at least 100 cells killed for each cell expressing E. coli PNP, a level substantially higher than that of other tumor sensitization genes used in clinical trials at the time of publication [1].

Suicide Gene Therapy Cancer Biology Bystander Effect

Up to 30-Fold Enhancement of NDT-Mediated Hydrolysis in the Presence of Acceptor Nucleobase for 2′-Deoxy-6-methylpurine Riboside

Hydrolytic activity of Lactobacillus delbrueckii nucleoside 2′-deoxyribosyltransferase (LdNDT) on 2′-deoxy-6-methylpurine riboside (d6MetPRib) was significantly increased, up to 30-fold, in the presence of an acceptor nucleobase compared to hydrolysis alone [1]. This enhancement was comparable to that observed for 2′-deoxy-2-fluoroadenosine (dFAdo) in the same study, demonstrating that the compound is an efficient substrate for NDT-mediated transglycosylation reactions.

Enzyme Prodrug Therapy Nucleoside 2′-Deoxyribosyltransferase Enzymology

Poor Substrate Activity of 9-(6-Deoxy-β-D-allofuranosyl)-6-methylpurine (Sugar-Modified Analog) with E. coli PNP Highlights Importance of Native 2′-Deoxyribose Configuration

In a comparative study of sugar-modified 6-methylpurine nucleosides, the β-D-allofuranosyl derivative (3) and the 5′-di-C-methyl derivative (4) were evaluated as substrates for several phosphorylases. Unlike the native 2′-deoxyribose compound, these modified analogs were poor substrates for all tested glycosidic bond cleavage enzymes, including wild-type and mutant E. coli PNP [1]. This finding establishes that the 2′-deoxy-β-D-ribofuranosyl configuration is essential for efficient enzymatic activation.

Medicinal Chemistry Prodrug Design Substrate Specificity

Crystallographic Confirmation of E. coli PNP Active Site Binding Mode for 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine (PDB ID: 1PR2)

The high-resolution (2.3 Å) X-ray crystal structure of Escherichia coli purine nucleoside phosphorylase (E. coli PNP) in complex with 9-(2-deoxy-beta-D-ribofuranosyl)-6-methylpurine and phosphate/sulfate has been deposited in the Protein Data Bank under accession code 1PR2 [1]. This structure reveals the precise binding orientation and interactions of the compound within the enzyme active site, providing atomic-level validation of its substrate binding mode.

Structural Biology X-ray Crystallography Enzyme-Substrate Interactions

Validated Application Scenarios for 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine Based on Quantitative Differentiation Evidence


Suicide Gene Therapy Research Using E. coli PNP or NDT Enzyme Systems

As a prodrug for E. coli purine nucleoside phosphorylase (PNP) or nucleoside 2′-deoxyribosyltransferase (NDT), 9-(2-deoxy-beta-D-ribofuranosyl)-6-methylpurine is enzymatically converted to the membrane-permeant cytotoxic base 6-methylpurine. This property enables selective killing of enzyme-expressing tumor cells with a demonstrated bystander effect of ≥100 cells per expressing cell [4]. The compound's poor substrate activity toward human phosphorylases minimizes systemic off-target activation [2], making it a preferred choice over naturally occurring nucleosides like 2′-deoxyadenosine, which are efficiently cleaved by mammalian enzymes.

Mycoplasma Contamination Detection in Mammalian Cell Cultures

The compound serves as a sensitive indicator substrate for mycoplasma detection assays based on adenosine phosphorylase activity. Mycoplasma species, which express high levels of this enzyme in contrast to mammalian cells, catalyze the transformation of 6-methylpurine deoxyriboside into cytotoxic products (6-methylpurine and 6-methylpurine riboside) [4]. The assay provides results within 3–24 hours and offers superior sensitivity compared to indirect cytotoxicity tests [2], with the compound's 10-fold lower K_B relative to unmodified purine [3] contributing to detection efficiency.

Enzymatic Synthesis of Modified Nucleosides via Transglycosylation

9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine can be employed as a substrate in transglycosylation reactions catalyzed by nucleoside 2′-deoxyribosyltransferases (NDTs). The observed up to 30-fold enhancement of enzymatic activity in the presence of acceptor nucleobases [4] demonstrates the compound's suitability for efficient enzymatic synthesis of novel nucleoside analogs. This application leverages the high affinity of the 6-methylpurine base for deoxyribonucleosidases [2] to drive product formation.

Structure-Based Drug Design of Purine Nucleoside Phosphorylase Inhibitors

The high-resolution co-crystal structure of 9-(2-deoxy-beta-D-ribofuranosyl)-6-methylpurine bound to E. coli PNP (PDB ID: 1PR2) [4] provides a validated template for computational drug design efforts targeting this enzyme. Researchers can utilize this structural information to guide the design of transition-state analog inhibitors or to perform virtual screening of compound libraries, ensuring that new chemical entities maintain the key binding interactions observed in this complex.

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